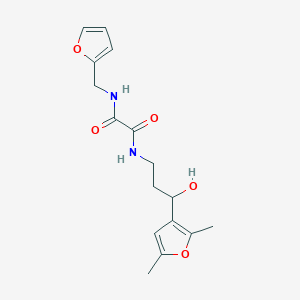
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylfuran is a liquid organic compound with a strong, aromatic odor . It’s used in various applications, including as a potential biofuel . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
2,5-Dimethylfuran can be synthesized from 5-hydroxymethylfurfural (HMF), which is derived from biomass . Furan can be made from furfural, which is obtained from agricultural byproducts .Molecular Structure Analysis
The molecular structure of 2,5-dimethylfuran consists of a furan ring with two methyl groups attached to the 2 and 5 positions . Furan itself is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furans can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Physical And Chemical Properties Analysis
2,5-Dimethylfuran is a liquid at room temperature with a strong, aromatic odor . Furan is a colorless, volatile liquid with a boiling point of 31.36°C .Wirkmechanismus
DMFO inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. DMFO has also been shown to increase the acetylation of histones, which leads to changes in gene expression. The exact mechanism of action of DMFO in neurodegenerative diseases and inflammation is still being studied.
Biochemical and Physiological Effects:
DMFO has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, and the increase in histone acetylation. DMFO has also been shown to have potential neuroprotective effects and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMFO has several advantages for lab experiments, including its ease of synthesis and its potential use as an HDAC inhibitor. However, DMFO also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of DMFO, including the optimization of its synthesis method, the study of its mechanism of action in neurodegenerative diseases and inflammation, and the development of DMFO derivatives with improved solubility and reduced toxicity. Additionally, the potential use of DMFO as an anticancer agent and its combination with other anticancer agents should be further studied.
Synthesemethoden
DMFO can be synthesized using various methods, including the reaction of furfurylamine and 2,5-dimethylfuran-3-carboxylic acid with oxalyl chloride. The reaction yields DMFO as a white solid with a melting point of 137-139°C. DMFO can also be synthesized using a one-pot reaction of furfurylamine, 2,5-dimethylfuran-3-carboxylic acid, and oxalic acid dihydrate in the presence of acetic anhydride and triethylamine. The reaction yields DMFO as a white solid with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
DMFO has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. DMFO has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential anticancer activity, and DMFO has been studied for its potential use as an anticancer agent. DMFO has also been shown to have potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DMFO has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10-8-13(11(2)23-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-22-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZAWAWGYBGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

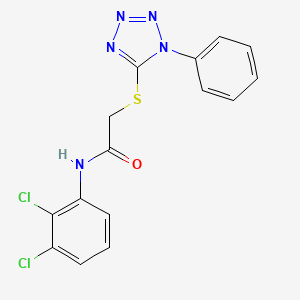
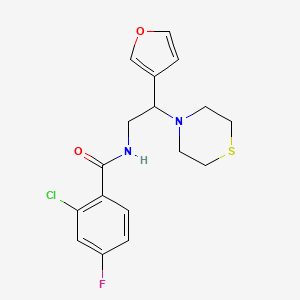
![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
![N-(2,4-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2395467.png)
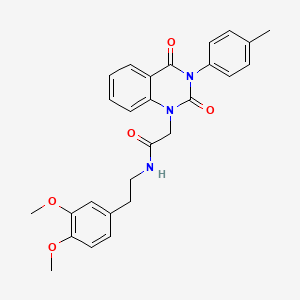
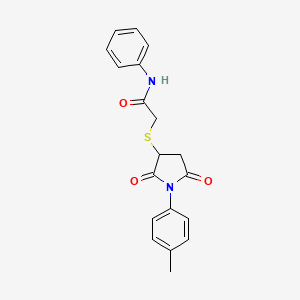

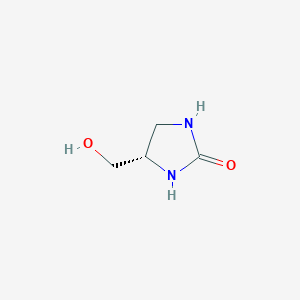
![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2395474.png)

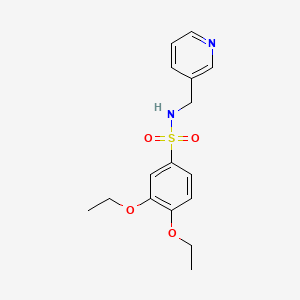
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2395479.png)
![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)